Cas no 92-66-0 (4-Bromobiphenyl)

Il 4-Bromobifenile (C12H9Br) è un composto aromatico bromurato, caratterizzato dalla presenza di un atomo di bromo in posizione para su uno degli anelli benzenici del bifenile. Questo composto si presenta come un solido cristallino incolore o bianco, con un punto di fusione compreso tra 85-89°C. La sua struttura bifenilica lo rende un intermedio versatile nella sintesi organica, particolarmente utile per reazioni di accoppiamento incrociato (ad esempio, Suzuki o Stille) grazie alla reattività del legame C-Br. La purezza elevata (>98%) e la stabilità chimica lo rendono adatto per applicazioni in ricerca e sviluppo di materiali avanzati, farmaci e liquidi cristallini. La sua solubilità in solventi organici comuni (toluene, THF) facilita l'utilizzo in condizioni di laboratorio standard.
4-Bromobiphenyl structure
4-Bromobiphenyl structure
Nome del prodotto:4-Bromobiphenyl
Numero CAS:92-66-0
MF:C12H9Br
MW:233.103862524033
MDL:MFCD00000100
CID:34655
PubChem ID:24862807

4-Bromobiphenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Bromobiphenyl
    • 4-Bromodiphenyl
    • p-Bromodiphenyl
    • 4-(4'-BROMOPHENYL)BENZENE
    • 4-BROMO-1,1'-BIPHENYL
    • BROMOBIPHENYL(4-)
    • P-BROMOBIPHENYL
    • PBB NO 3
    • p-phenylbromobenzene
    • 1-bromo-4-phenylbenzene
    • 4-Bromobiphenyl Solution
    • Biphenyl,4-bromo- (6CI,8CI)
    • (4-Bromophenyl)benzene
    • 4-Biphenylbromide
    • 4-Biphenylyl bromide
    • 4'-Bromobiphenyl
    • NSC 406933
    • PBB 3
    • p-Biphenylyl bromide
    • p-Phenylphenyl bromide
    • 4-Bromo-1,1′-biphenyl (ACI)
    • Biphenyl, 4-bromo- (6CI, 8CI)
    • 4-Biphenyl bromide
    • 4-Phenylbromobenzene
    • 4′-Bromobiphenyl
    • p-Bromophenylbenzene
    • 1-bromo-4-phenylbenzene; 4-Bromo-biphenyl;
    • Biphenyl, 4-bromo-
    • CCRIS 5890
    • PBB No. 3
    • CS-D1553
    • Biphenyl, 4bromo
    • NSC-406933
    • AC-10043
    • 1-bromanyl-4-phenyl-benzene
    • AG-219/25001498
    • PS-7682
    • 4-Bromobiphenyl (PBB 3)
    • 4Bromodiphenyl
    • EN300-91508
    • DTXSID4024640
    • STK050421
    • 4Bromo1,1'biphenyl
    • pPhenylphenyl bromide
    • 4-Bromobiphenyl, 98%
    • EINECS 202-176-6
    • MLS002152887
    • p-mono-bromobiphenyl
    • NSC406933
    • UNII-OE77OKH5BL
    • 1,1'Biphenyl, 4bromo
    • DA-60335
    • MFCD00000100
    • 1,1'-Biphenyl, 4-bromo-
    • 4-brombiphenyl
    • OE77OKH5BL
    • AI3-08855
    • 92-66-0
    • Tox21_200254
    • pBromobiphenyl
    • 4-Brom-biphenyl
    • 1-bromo-4-phenyl-benzene
    • cid_7101
    • 4-bromo biphenyl
    • BROMOBIPHENYL, 4-
    • CHEMBL1399688
    • 4-Bromo-biphenyl
    • 4-Bromobiphenyl, technical, >=90% (GC)
    • NCGC00091652-02
    • DTXCID804640
    • Q27285606
    • 4Biphenyl bromide
    • SCHEMBL4691
    • BDBM74259
    • CAS-92-66-0
    • CX1307
    • SMR001224499
    • PBB-No. 3 10 microg/mL in Cyclohexane
    • 4-Monobromobiphenyl
    • pBromodiphenyl
    • AKOS000202545
    • (4Bromophenyl)benzene
    • 4-bromobipheny
    • pPhenylbromobenzene
    • NCGC00257808-01
    • 4Biphenylyl bromide
    • NS00003764
    • Q-200446
    • B1330
    • HY-41826
    • NCGC00091652-01
    • Z57073675
    • pBiphenylyl bromide
    • DB-014961
    • MDL: MFCD00000100
    • Inchi: 1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
    • Chiave InChI: PKJBWOWQJHHAHG-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(C2C=CC=CC=2)=CC=1
    • BRN: 1907453

Proprietà calcolate

  • Massa esatta: 231.98876g/mol
  • Carica superficiale: 0
  • XLogP3: 4.7
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 231.98876g/mol
  • Massa monoisotopica: 231.98876g/mol
  • Superficie polare topologica: 0Ų
  • Conta atomi pesanti: 13
  • Complessità: 141
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 0.9327
  • Punto di fusione: 89.0 to 92.0 deg-C
  • Punto di ebollizione: 310 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: >212 ° f
    Celsius: >100 ° c
  • Indice di rifrazione: 1.6565 (estimate)
  • Solubilità: dioxane: soluble1g/10 mL, clear, colorless to very faintly yellow
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • Stabilità/Periodo di validità: Stable. Incompatible with oxidizing agents.
  • PSA: 0.00000
  • LogP: 4.11610
  • Solubilità: Solubile in etanolo, etere, disulfuro di carbonio, benzene, tetracloruro di carbonio e acetone, leggermente solubili in acido acetico, insolubili in acqua.

4-Bromobiphenyl Informazioni sulla sicurezza

  • Simbolo: GHS05 GHS07 GHS09
  • Prompt:avviso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H302,H315,H318,H335,H400
  • Dichiarazione di avvertimento: P261,P273,P280,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 3152 9/PG 2
  • WGK Germania:3
  • Codice categoria di pericolo: 22-37/38-41-50/53
  • Istruzioni di sicurezza: S22-S24/25-S37/39-S26
  • RTECS:DV1750100
  • Identificazione dei materiali pericolosi: XI
  • Classe di pericolo:IRRITANT
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:Store at room temperature
  • Gruppo di imballaggio:II
  • PackingGroup:
  • TSCA:T

4-Bromobiphenyl Dati doganali

  • CODICE SA:2902909090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

4-Bromobiphenyl Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
BAI LING WEI Technology Co., Ltd.
B-003N-10mg
4-Bromobiphenyl
92-66-0
10mg
¥ 185 2021-07-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1330-250G
4-Bromobiphenyl
92-66-0 >98.0%(GC)
250g
¥600.00 2024-04-15
eNovation Chemicals LLC
D397799-25g
4-Bromobiphenyl
92-66-0 97%
25g
$160 2024-05-24
TRC
B680545-25g
4-Bromobiphenyl
92-66-0
25g
$ 167.00 2023-09-08
Enamine
EN300-91508-5.0g
1-bromo-4-phenylbenzene
92-66-0 95%
5.0g
$29.0 2024-05-21
Enamine
EN300-91508-25.0g
1-bromo-4-phenylbenzene
92-66-0 95%
25.0g
$38.0 2024-05-21
BAI LING WEI Technology Co., Ltd.
607932-100G
4-Bromobiphenyl, 99%
92-66-0 99%
100G
¥ 344 2022-04-26
eNovation Chemicals LLC
D403441-100g
4-Bromobiphenyl
92-66-0 97%
100g
$200 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005126-250mg
4-Bromobiphenyl
92-66-0
250mg
¥84 2024-05-20
Enamine
EN300-91508-1.0g
1-bromo-4-phenylbenzene
92-66-0 95%
1.0g
$26.0 2024-05-21

4-Bromobiphenyl Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium (amphiphilic carbon sphere-supported) ,  Carbon Solvents: Water ;  1 h, 90 °C
Riferimento
Palladium Nanoparticles on Amphiphilic Carbon Spheres: A Green Catalyst for Suzuki-Miyaura Reaction
Putta, Chandra Babu; Ghosh, Sutapa, Advanced Synthesis & Catalysis, 2011, 353(11-12), 1889-1896

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Dispiro[dibenzo[d,f][1,3,2]dioxaphosphepin-6,2′λ5-[1,3,5,2,4,6]triazatriphosphor… (palladium complex with dba ligand) Solvents: Toluene ,  Tetrahydrofuran ;  4 h, 110 °C
Riferimento
Synthesis and characterization of a palladium(0) complex with cyclophosphazene bearing two diphenylphosphine ligands and application in Suzuki-Miyaura cross-coupling
Silva, Maria das G. de O. e; Galuppo, Carolina; Tudisco, Barbara C.; Oliveira, Arnaldo G. de Junior; Barrionuevo, Manoel V. F.; et al, Inorganica Chimica Acta, 2018, 482, 259-267

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ;  36 h, rt
Riferimento
Preparation of halogenated aromatic hydrocarbons catalyzed by nickel under visible light
, China, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[2-[6-[(1-pyrrolidinyl-κN)methyl]-2-pyridinyl-κN]phenolato-… Solvents: o-Xylene ,  Water ;  180 min, 130 °C; cooled
Riferimento
New pyridine ONN-pincer gold and palladium complexes: synthesis, characterization and catalysis in hydrogenation, hydrosilylation and C-C cross-coupling reactions
Debono, N.; Iglesias, M.; Sanchez, F., Advanced Synthesis & Catalysis, 2007, 349(16), 2470-2476

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: 1908483-91-9 (polystyrene-supported) Solvents: Methanol ;  3 h, 25 °C
Riferimento
Polystyrene-resin supported N-heterocyclic carbene-Pd(II) complex based on plant-derived theophylline: A reusable and effective catalyst for the Suzuki-Miyaura cross-coupling reaction of arenediazonium tetrafluoroborate salts with arylboronic acids
Mohammadi, Elmira; Movassagh, Barahman, Journal of Organometallic Chemistry, 2016, 822, 62-66

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[(2S)-1-[[6-[2-(hydroxy-κO)phenyl]-2-pyridinyl-κN]methyl]-N… (MCM-41 supported) Solvents: o-Xylene ,  Water ;  24 h, 130 °C; cooled
Riferimento
Homogeneous versus Supported ONN Pincer-Type Gold and Palladium Complexes: Catalytic Activity
del Pozo, Carolina; Debono, Nathalie; Corma, Avelino; Iglesias, Marta; Sanchez, Felix, ChemSusChem, 2009, 2(7), 650-657

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dichloro[2-[2-(hydroxyimino-κN)-1-phenylpropylidene]hydrazinecarbothioa… Solvents: Water ;  8 h, 70 °C
Riferimento
Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in water
Bakherad, Mohammad; Keivanloo, Ali; Amin, Amir H.; Jajarmi, Saeideh, Comptes Rendus Chimie, 2012, 15(11-12), 945-949

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Palladium diacetate Solvents: Ethanol ;  10 min, rt
Riferimento
Tamarindus indica seed ash extract for C-C coupling under added organics and volatile organic solvent-free conditions: a waste repurposing technique for Suzuki-Miyaura reaction
Bhaskar, Boyapally; Raghavender, Matta; Ramesh Naidu, Bandameeda; Venkateswarlu, Katta; Kumar, K. Shiva, Environmental Science and Pollution Research, 2023, 30(28), 71430-71438

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium bromide ,  Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  1.5 h, 15 °C
Riferimento
Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts
Sivendran, Nardana ; Belitz, Florian; Sowa Prendes, Daniel; Manu Martinez, Angel; Schmid, Rochus ; et al, Chemistry - A European Journal, 2022, 28(9),

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ;  2.5 h, 50 °C
Riferimento
Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in water
Hajipour, Abdol R. ; Kalantari Tarrari, Mina; Jajarmi, Saeideh, Applied Organometallic Chemistry, 2018, 32(3),

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Poly[[2,2′-biquinoline]-4,4′-diylcarbonylimino(6-carboxy-1,3-phenylene)methylene… (palladium complex) Solvents: N-Methyl-2-pyrrolidone ;  6 h, 100 °C
Riferimento
Polymer biquinolyl-containing complexes of Pd(II) as efficient catalysts for cyanation of aryl and vinyl halides with K4Fe(CN)6
Nikitin, Oleg M.; Polyakova, Olga V.; Sazonov, Petr K.; Yakimansky, Alexander V.; Goikhman, Mikhail Ya.; et al, New Journal of Chemistry, 2016, 40(12), 10465-10473

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Silver Solvents: Water ;  10 h, 80 °C
Riferimento
Fast synthesis of Ag-Pd@reduced graphene oxide bimetallic nanoparticles and their applications as carbon-carbon coupling catalysts
Chen, Mingxi; Zhang, Zhe; Li, Lingzhi; Liu, Yu; Wang, Wei; et al, RSC Advances, 2014, 4(58), 30914-30922

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  1,3-Benzenedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)t… Solvents: p-Xylene ;  2 h, 150 °C
Riferimento
Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling Reaction
Krishnaraj, Chidharth ; Jena, Himanshu Sekhar ; Rawat, Kuber Singh ; Schmidt, Johannes; Leus, Karen; et al, ACS Applied Materials & Interfaces, 2022, 14(45), 50923-50931

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Poly(vinylpyrrolidone) Solvents: Ethanol ,  Water ;  5 h, rt
Riferimento
Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/PVP
de Souza, Andrea Luzia F.; da Silva, Lucyane C.; Oliveira, Bianca L.; Antunes, O. A. C., Tetrahedron Letters, 2008, 49(24), 3895-3898

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[(2-phenyldiazenecarbothioic acid-κN2) 2-phenylhydrazide-κN1]pa… (polystyrene resin-supported) Solvents: Water ;  5 h, 70 °C
Riferimento
A dithizone-functionalized polystyrene resin-supported Pd(II) complex as an effective catalyst for Suzuki, Heck, and copper-free Sonogashira reactions under aerobic conditions in water
Bakherad, Mohammad; Jajarmi, Saeideh, Journal of Molecular Catalysis A: Chemical, 2013, 370, 152-159

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ;  12 h, 80 °C
Riferimento
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; Zhang, Rongli; Cai, Mingzhong, RSC Advances, 2017, 7(2), 764-770

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Catalysts: Palladium Solvents: Water ;  8 h, rt
Riferimento
A two-dimensional amide-linked covalent organic framework anchored Pd catalyst for Suzuki-Miyaura coupling reaction in the aqueous phase at room temperature
Wu, Shang; Ding, Ning; Jiang, Pengwei; Wu, Lan; Feng, Qiaoliang; et al, Tetrahedron Letters, 2020, 61(51),

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer (brominated or iodinated) Catalysts: Sodium nitrite Solvents: Acetonitrile ;  1 h, 80 °C
Riferimento
ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagents
Fu, Fang; Gurung, Laxman; Czaun, Miklos; Mathew, Thomas; Prakash, G. K. Surya, Tetrahedron Letters, 2019, 60(38),

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Catalysts: Palladium Solvents: Ethanol ,  Water ;  2.5 h, 50 °C
Riferimento
Ionic chitosan Schiff bases supported Pd(II) and Ru(II) complexes; production, characterization, and catalytic performance in Suzuki cross-coupling reactions
Alkabli, J.; Rizk, Moustafa A.; Elshaarawy, Reda F. M.; El-Sayed, W. N., International Journal of Biological Macromolecules, 2021, 184, 454-462

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  1,3,5-Triazine, 2,4,6-tris[4-(bromomethyl)phenyl]-, polymer with 1,1′-methyleneb… (Pd complexes) Solvents: Dimethylformamide ,  Water ;  3 h, 100 °C
Riferimento
Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene Polymers
Zhao, Huaixia; Li, Liuyi; Wang, Yangxin; Wang, Ruihu, Scientific Reports, 2014, 4,

4-Bromobiphenyl Raw materials

4-Bromobiphenyl Preparation Products

4-Bromobiphenyl Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92-66-0)4-Bromobiphenyl
Numero d'ordine:sfd5913
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:92-66-0)4-Bromobiphenyl
Numero d'ordine:1649124
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally

4-Bromobiphenyl Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-66-0)4-Bromobiphenyl
1649124
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:92-66-0)4-Bromobiphenyl
A844301
Purezza:99%/99%
Quantità:500g/1kg
Prezzo ($):176.0/277.0